molecular formula C11H26N3O3P B13748039 bis(diethylamino)phosphoryl N,N-dimethylcarbamate CAS No. 115102-25-5

bis(diethylamino)phosphoryl N,N-dimethylcarbamate

Katalognummer: B13748039
CAS-Nummer: 115102-25-5
Molekulargewicht: 279.32 g/mol
InChI-Schlüssel: HAWAUOKYSSGESK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(diethylamino)phosphoryl N,N-dimethylcarbamate: is a chemical compound with the molecular formula C11H26N3O3P and a molecular weight of 279.316 g/mol. It is known for its applications in various scientific fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of bis(diethylamino)phosphoryl N,N-dimethylcarbamate typically involves the reaction of diethylamine with phosphoryl chloride, followed by the addition of N,N-dimethylcarbamate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: Bis(diethylamino)phosphoryl N,N-dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, bis(diethylamino)phosphoryl N,N-dimethylcarbamate is used as a reagent in various organic synthesis reactions. It is valued for its ability to introduce phosphoryl and carbamate groups into organic molecules.

Biology: The compound is used in biological research to study enzyme inhibition and protein interactions. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has been studied for its ability to inhibit certain enzymes and pathways involved in disease processes.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Wirkmechanismus

The mechanism by which bis(diethylamino)phosphoryl N,N-dimethylcarbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

    Diethylaminoethyl carbamate: Similar in structure but lacks the phosphoryl group.

    Dimethylcarbamoyl chloride: Contains the carbamate group but differs in its reactivity and applications.

    Phosphoryl chloride: Shares the phosphoryl group but has different chemical properties and uses.

Uniqueness: Bis(diethylamino)phosphoryl N,N-dimethylcarbamate is unique due to its combination of diethylamino, phosphoryl, and carbamate groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various scientific and industrial applications.

Eigenschaften

CAS-Nummer

115102-25-5

Molekularformel

C11H26N3O3P

Molekulargewicht

279.32 g/mol

IUPAC-Name

bis(diethylamino)phosphoryl N,N-dimethylcarbamate

InChI

InChI=1S/C11H26N3O3P/c1-7-13(8-2)18(16,14(9-3)10-4)17-11(15)12(5)6/h7-10H2,1-6H3

InChI-Schlüssel

HAWAUOKYSSGESK-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)P(=O)(N(CC)CC)OC(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.